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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B2979771 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a summary of the expected spectroscopic data (NMR, IR,

Mass Spectrometry) for 2-Methylbenzamide oxime (CAS No. 40312-14-9). It includes detailed

experimental protocols for acquiring such data and visual diagrams to illustrate analytical

workflows and spectral correlations.

Chemical Structure and Properties
IUPAC Name: (1E)-1-(2-methylphenyl)-N-hydroxy-methanimidamide

Molecular Formula: C₈H₁₀N₂O

Molecular Weight: 150.18 g/mol

Physical Form: Solid

Melting Point: 144-148 °C

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 2-

Methylbenzamide oxime based on the analysis of its functional groups and data from

analogous compounds.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 - 11.5 Singlet 1H N-OH (oxime)

~7.2 - 7.6 Multiplet 4H Ar-H (aromatic)

~5.5 - 6.5 Singlet (broad) 2H NH₂ (amide)

~2.3 Singlet 3H Ar-CH₃ (methyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~150 - 155 C=N (oxime)

~135 - 140 Quaternary Ar-C-CH₃

~125 - 132 Ar-CH (aromatic)

~120 - 135 Quaternary Ar-C-C=N

~20 Ar-CH₃ (methyl)

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3600 Broad O-H stretch (oxime)

3100 - 3400 Medium N-H stretch (primary amide)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (methyl)

~1640 - 1680 Strong C=N stretch (oxime)

~1600, ~1475 Medium C=C stretch (aromatic ring)

~930 - 960 Medium N-O stretch (oxime)

Table 4: Mass Spectrometry Data

m/z Value Interpretation

150.18
[M]⁺, Molecular ion peak corresponding to the

exact mass of the compound.

133
[M-OH]⁺, Fragment resulting from the loss of a

hydroxyl radical.

119
[M-NHOH]⁺ or [M-CH₃-NH]⁺, Common

fragmentation pathways for similar structures.

91
[C₇H₇]⁺, Tropylium ion, characteristic of a

toluene-like substructure.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-20 mg of 2-Methylbenzamide oxime.[1] The sample

is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or
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CDCl₃, inside a clean 5 mm NMR tube.[1] The solution should be sonicated to ensure

homogeneity.[1]

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3]

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the

magnetic field.[1]

The magnetic field is shimmed to optimize its homogeneity and improve spectral

resolution.[1]

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Chemical shifts are referenced internally to the residual solvent signal or an internal

standard like tetramethylsilane (TMS).[2]

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (5-10 mg) of solid 2-Methylbenzamide oxime in a few drops of a

volatile solvent like methylene chloride.[4]

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

[4][5]

Instrumentation: A standard FTIR spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the clean, empty sample compartment is recorded.
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The salt plate with the sample film is placed in the sample holder.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum

is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS),

the sample is dissolved in a volatile solvent. For direct infusion Electrospray Ionization (ESI),

the sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, is used.[6] Ionization can be achieved through Electron Ionization (EI)

for GC-MS or ESI for LC-MS.

Data Acquisition:

In EI mode, the sample is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation.[7]

In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged

droplets.

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Diagram 2: Structure-Spectra Correlation for 2-Methylbenzamide Oxime
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Chemical Structure

Expected Spectroscopic Signals

NMR IR MS

2-Methylbenzamide Oxime
C₈H₁₀N₂O

¹H NMR:
- Aromatic H (7.2-7.6 ppm)

- Oxime OH (~10-11.5 ppm)
- Amide NH₂ (~5.5-6.5 ppm)

- Methyl CH₃ (~2.3 ppm)

IR (cm⁻¹):
- O-H Stretch (~3400-3600)
- N-H Stretch (~3100-3400)
- C=N Stretch (~1640-1680)

MS (m/z):
- Molecular Ion [M]⁺ at 150

- Fragments [M-OH]⁺, [C₇H₇]⁺

Click to download full resolution via product page

Caption: Correlation of functional groups in 2-Methylbenzamide oxime with their expected

spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-benzamideoxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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